2-chloro-6-octylsulfanyl-7H-purine
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Overview
Description
2-chloro-6-octylsulfanyl-7H-purine is a chemical compound with the molecular formula C13H19ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry due to its presence in nucleotides and nucleic acids. The compound features a chlorine atom at the 2-position and an octylsulfanyl group at the 6-position on the purine ring.
Preparation Methods
The synthesis of 2-chloro-6-octylsulfanyl-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative that has a suitable leaving group at the 6-position.
Substitution Reaction: The octylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octylthiol reacts with the purine derivative.
Chlorination: The chlorine atom is introduced at the 2-position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-chloro-6-octylsulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atom or modify the octylsulfanyl group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-octylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acids and nucleotide analogs.
Medicine: Research into its potential as an anticancer agent or antiviral compound is ongoing, given the biological significance of purine derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-octylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and octylsulfanyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or interference with nucleic acid synthesis, depending on the biological context.
Comparison with Similar Compounds
2-chloro-6-octylsulfanyl-7H-purine can be compared with other purine derivatives, such as:
2-chloro-6-methylsulfanyl-7H-purine: Similar structure but with a methylsulfanyl group instead of an octylsulfanyl group.
2-chloro-6-ethylsulfanyl-7H-purine: Features an ethylsulfanyl group.
2-chloro-6-phenylsulfanyl-7H-purine: Contains a phenylsulfanyl group.
The uniqueness of this compound lies in the length and hydrophobic nature of the octylsulfanyl group, which can affect its solubility, reactivity, and biological activity.
Properties
CAS No. |
646510-47-6 |
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Molecular Formula |
C13H19ClN4S |
Molecular Weight |
298.84 g/mol |
IUPAC Name |
2-chloro-6-octylsulfanyl-7H-purine |
InChI |
InChI=1S/C13H19ClN4S/c1-2-3-4-5-6-7-8-19-12-10-11(16-9-15-10)17-13(14)18-12/h9H,2-8H2,1H3,(H,15,16,17,18) |
InChI Key |
HQXTWJWVHSGOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
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